molecular formula C46H28N2O4S B13648148 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13648148
M. Wt: 704.8 g/mol
InChI Key: NSHYJEFNSVGUNJ-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is a polyaromatic aldehyde featuring a central 2,1,3-benzothiadiazole (BTD) core flanked by multiple 4-formylphenyl substituents. The BTD moiety is an electron-deficient heterocycle known for its optoelectronic properties, while the aldehyde groups enable covalent bonding in frameworks such as covalent organic frameworks (COFs) . This compound’s branched structure and high density of reactive aldehyde sites make it a promising building block for designing porous materials with tailored electronic properties and large surface areas.

Properties

Molecular Formula

C46H28N2O4S

Molecular Weight

704.8 g/mol

IUPAC Name

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C46H28N2O4S/c49-25-29-1-9-33(10-2-29)37-19-38(34-11-3-30(26-50)4-12-34)22-41(21-37)43-17-18-44(46-45(43)47-53-48-46)42-23-39(35-13-5-31(27-51)6-14-35)20-40(24-42)36-15-7-32(28-52)8-16-36/h1-28H

InChI Key

NSHYJEFNSVGUNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(C4=NSN=C34)C5=CC(=CC(=C5)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(4-formylphenyl)phenyl with 2,1,3-benzothiadiazole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets. The compound’s benzothiadiazole core can interact with electron-rich sites in biological molecules, leading to various biochemical effects. Additionally, the aldehyde groups can form covalent bonds with nucleophilic sites, further influencing its activity.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Properties

Compound Functional Groups Primary Applications Thermal Stability Surface Area (m²/g) Electronic Properties
Target Compound BTD, multiple aldehydes COFs, organic electronics Not reported Potentially high Electron-deficient, semiconducting
COF-1 Boronate ester Gas storage, catalysis Up to 500°C 711 Insulating
COF-5 Boronate ester Gas storage, catalysis Up to 600°C 1590 Insulating
Triazole derivatives [7–9] Triazole, sulfonyl Pharmaceuticals, sensors Moderate N/A Luminescent, tautomer-dependent
Pyridazine/isoxazole derivatives Pyridazine, isoxazole, ester Drug discovery Moderate N/A Variable (heterocycle-dependent)
4-Hydroxy-3,5-dimethoxybenzaldehyde Aldehyde, methoxy, hydroxy Synthetic intermediates Low N/A Minimal electronic activity

Key Findings:

COF Building Blocks : Unlike COF-1 and COF-5, which rely on boronate ester linkages , the target compound’s aldehyde groups enable imine-linked COFs. These may exhibit lower thermal stability but offer tunable porosity and electronic properties.

Electronic Properties : The BTD core provides stronger electron deficiency compared to triazole () or pyridazine () derivatives, making it superior for charge-transfer applications.

Synthetic Complexity : The target compound’s synthesis likely requires multi-step functionalization, akin to the triazole derivatives in , but with greater complexity due to its branched aldehyde motifs.

Thermal and Electronic Properties

  • Thermal Stability : Imine-linked COFs derived from the target compound may exhibit lower stability than boronate-based COFs (), but stabilization strategies (e.g., post-synthetic oxidation) could mitigate this.
  • Electronic Behavior : The conjugated BTD-aldehyde system may exhibit broad absorption in the visible range, suitable for photovoltaic applications.

Biological Activity

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,1,3-benzothiadiazol-7-yl]-5-(4-formylphenyl)phenyl]benzaldehyde is a complex organic compound with potential biological activities that warrant detailed investigation. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C27H18O3
  • Molecular Weight : 390.43 g/mol
  • Melting Point : 250 °C

Anticancer Properties

Research indicates that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action :
    • Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
    • Cell Cycle Arrest : It has been observed to halt the cell cycle in the G2/M phase, preventing proliferation.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
HeLa15.0G2/M phase arrest
A54910.0Inhibition of proliferation

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
4-[3-[4-[...]]8520
Ascorbic Acid (Control)9515

Neuroprotective Effects

Recent investigations suggest neuroprotective effects of benzothiadiazole derivatives. These compounds may protect neuronal cells from damage due to excitotoxicity and oxidative stress.

  • Case Study :
    • In a model of neurodegeneration, treatment with the compound resulted in reduced neuronal cell death and improved cognitive function in animal models.

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